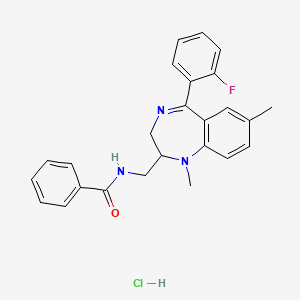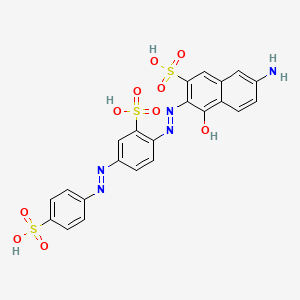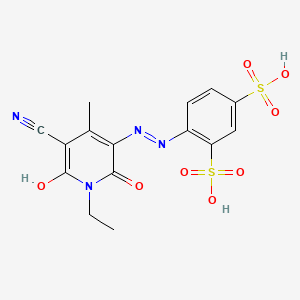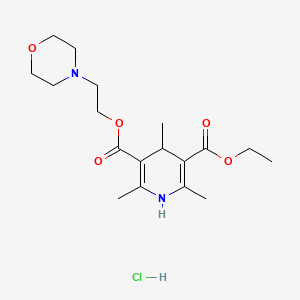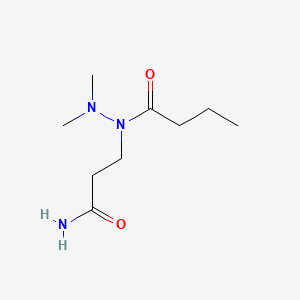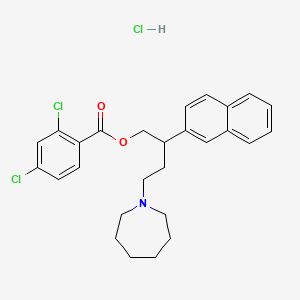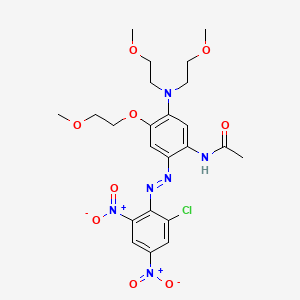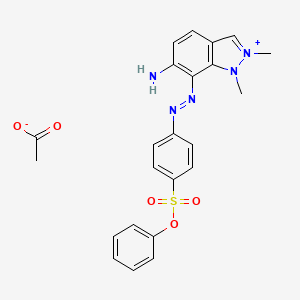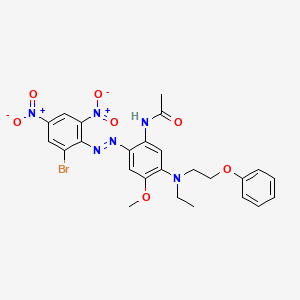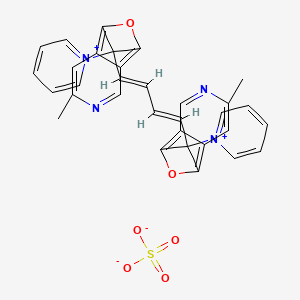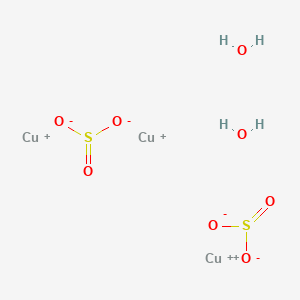
Cupro-cupric sulfate dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is characterized by its red microcrystalline powder or prismatic crystal form and is practically insoluble in water and alcohol . This compound is a combination of cuprous (Cu⁺) and cupric (Cu²⁺) ions, making it unique in its chemical properties and applications.
Vorbereitungsmethoden
Cupro-cupric sulfate dihydrate can be synthesized through various methods. One common synthetic route involves the reaction of cupric oxide with sulfuric acid, which produces copper sulfate. This copper sulfate can then be crystallized to form the dihydrate . Industrial production methods often involve the controlled precipitation of copper ions in the presence of sulfur-containing compounds, followed by crystallization and purification processes .
Analyse Chemischer Reaktionen
Cupro-cupric sulfate dihydrate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfuric acid, ammonium hydroxide, and hydrochloric acid . For example, in the presence of ammonium hydroxide, this compound can dissolve, forming complex ions. Major products formed from these reactions include various copper sulfides and oxides, depending on the reaction conditions .
Wissenschaftliche Forschungsanwendungen
Cupro-cupric sulfate dihydrate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthesis reactions due to its unique redox properties . In biology and medicine, it is studied for its potential use in antimicrobial treatments and as a diagnostic tool for certain diseases . Industrially, it is used in the production of copper-based catalysts and as a component in electroplating baths . Additionally, its semiconductor properties make it valuable in the field of nanoelectronics and energy storage .
Wirkmechanismus
The mechanism of action of cupro-cupric sulfate dihydrate involves its ability to participate in redox reactions. The cuprous and cupric ions can act as electron donors and acceptors, respectively, facilitating various chemical processes . In biological systems, copper ions are essential for the function of several enzymes, including cytochrome c oxidase and superoxide dismutase . These enzymes play crucial roles in cellular respiration and the detoxification of reactive oxygen species.
Vergleich Mit ähnlichen Verbindungen
Cupro-cupric sulfate dihydrate can be compared to other copper compounds such as cuprous oxide (Cu₂O) and cupric oxide (CuO). While cuprous oxide is a red compound and cupric oxide is black, this compound is unique due to its combination of both cuprous and cupric ions . This dual oxidation state provides it with distinct redox properties that are not present in the individual oxides. Other similar compounds include copper sulfide (Cu₂S) and copper sulfate pentahydrate (CuSO₄·5H₂O), each with their own unique properties and applications .
Eigenschaften
CAS-Nummer |
13814-81-8 |
|---|---|
Molekularformel |
Cu3H4O8S2 |
Molekulargewicht |
386.8 g/mol |
IUPAC-Name |
copper;copper(1+);disulfite;dihydrate |
InChI |
InChI=1S/3Cu.2H2O3S.2H2O/c;;;2*1-4(2)3;;/h;;;2*(H2,1,2,3);2*1H2/q2*+1;+2;;;;/p-4 |
InChI-Schlüssel |
IJBZIISYIRGDFM-UHFFFAOYSA-J |
Kanonische SMILES |
O.O.[O-]S(=O)[O-].[O-]S(=O)[O-].[Cu+].[Cu+].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




